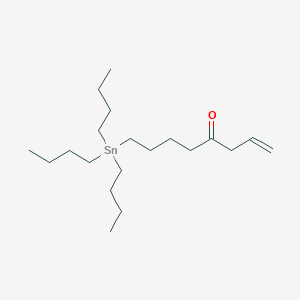
1-Octen-4-one, 8-(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octen-4-one, 8-(tributylstannyl)- is an organotin compound that features a stannyl group attached to an octenone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group in this compound makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Octen-4-one, 8-(tributylstannyl)- can be synthesized through the radical addition of tributylstannane to 1-octen-4-one. This reaction typically involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 1-Octen-4-one, 8-(tributylstannyl)- are not well-documented, the general approach involves large-scale radical reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Octen-4-one, 8-(tributylstannyl)- undergoes various types of reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the octenone backbone can be reduced to form alcohols.
Substitution: The stannyl group can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various organotin compounds and substituted octenones.
Aplicaciones Científicas De Investigación
1-Octen-4-one, 8-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-Octen-4-one, 8-(tributylstannyl)- involves the formation of radicals through the homolytic cleavage of the stannyl group. These radicals can then participate in various chemical reactions, including addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and used as an odorant.
1-Octen-3-ol:
Uniqueness
1-Octen-4-one, 8-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other octenones. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.
Propiedades
Número CAS |
878017-18-6 |
|---|---|
Fórmula molecular |
C20H40OSn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
8-tributylstannyloct-1-en-4-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-7-8(9)6-4-2;3*1-3-4-2;/h4H,1-3,5-7H2;3*1,3-4H2,2H3; |
Clave InChI |
AFDCSZDYCMQYJC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCCC(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


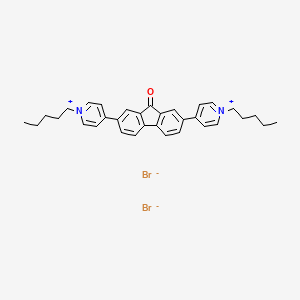
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
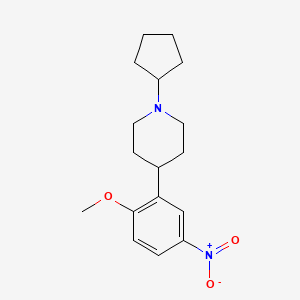

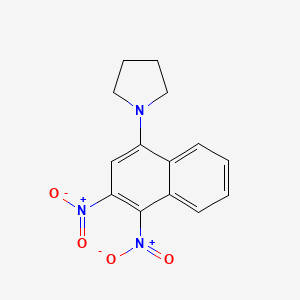
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
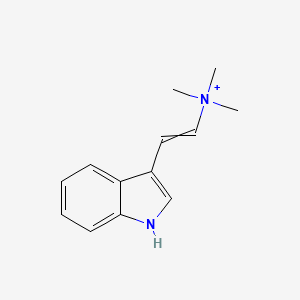
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
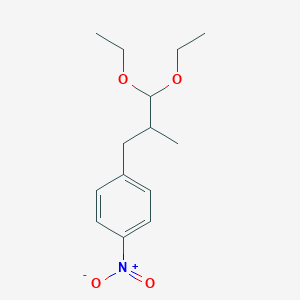
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)


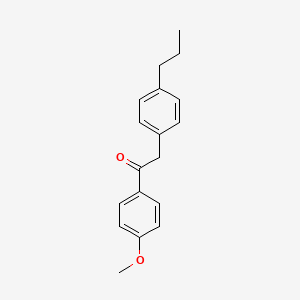
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
